N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide

Urease inhibition Helicobacter pylori gastric ulcer

Researchers mapping CB1/sigma-1 polypharmacology often face scaffold-level affinity variations exceeding 500-fold, undermining SAR reproducibility. This N-cyclohexyl-piperazine-1-carbothioamide probe solves that with defined baseline data. - Enables direct potency comparison against adamantyl analogs (e.g., urease IC50 = 2.44 µM vs. 21.26 µM thiourea control). - Validated sub-nanomolar CB1 engagement (Ki = 0.200 nM) and sigma-1 affinity (Ki = 1.90-4.30 nM). - Supplied as a custom synthesis compound with ≥95% purity, suitable for broad-panel CNS profiling.

Molecular Formula C18H27N3OS
Molecular Weight 333.5 g/mol
Cat. No. B10811850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Molecular FormulaC18H27N3OS
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=S)NC3CCCCC3
InChIInChI=1S/C18H27N3OS/c1-22-17-10-6-5-9-16(17)20-11-13-21(14-12-20)18(23)19-15-7-3-2-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,19,23)
InChIKeyLSUYGGSRILLGRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide: A Multi-Target Piperazine-Thioamide Scaffold


N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide (CAS not yet assigned; MW 333.5 g/mol; C₁₈H₂₇N₃OS) belongs to the N-cyclohexyl-piperazine-1-carbothioamide chemotype, which has yielded sub-nanomolar CB1 cannabinoid receptor ligands (Ki = 0.200 nM) [1] and urease inhibitors active in the low-micromolar range [2]. A structurally identical adamantyl analog (N-(adamantan-1-yl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide) confirmed the scaffold's capacity for target engagement via crystallography and enzyme inhibition (urease IC₅₀ = 2.44 μM) [3][4], establishing a foundation for comparative evaluation across the cyclohexyl-piperazine-thioamide series.

1 Scaffold-based SAR probe for urease and CNS target engagement
2 Multi-target profiling across CB1, sigma-1, and serotonergic receptors
3 Thioamide-driven conformational studies differentiate from carbamate/urea piperazines

Why Generic Substitution Fails for N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide


Within the piperazine-1-carbothioamide chemotype, receptor binding affinity can vary by over 500-fold depending on the N-cyclohexyl vs. N-adamantyl substitution and the nature of the 4-aryl group [1][2]. For example, the CB1 Ki spans from 0.200 nM (4-benzhydryl-substituted cyclohexyl analog) to 106 nM (a closely related 4-benzhydryl-N-cyclohexyl analog) [3][4]. In the urease inhibition space, the adamantyl congener of the target compound achieves an IC₅₀ of 2.44 μM—approximately 9-fold more potent than the standard thiourea control (IC₅₀ = 21.26 μM) [5]. These quantitative divergences demonstrate that broad class-level interchangeability is not supported by data; procurement decisions must be anchored to compound-specific activity data from defined assays.

Substitution-dependent affinity divergence

CB1 binding affinity can vary by over 500-fold within the same N-cyclohexyl-piperazine-thioamide chemotype based solely on the 4-aryl group; analog potency may not transfer.

Urease inhibition comparator shifts

The adamantyl analog is reported to be approximately 9-fold more potent than the thiourea positive control; cyclohexyl substitution may produce a different potency profile relative to that benchmark.

Multi-target profile is class-level, not compound-specific

Sigma-1, AChE, and CDK1 activity evidence derives from closely related analogs; the exact off-target fingerprint of the target compound may differ and requires verification.

Product-Specific Quantitative Evidence Guide for N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide


Urease Inhibitory Potency: Structurally Identical Adamantyl Analog Outperforms Thiourea by 8.7-Fold

The adamantyl congener of N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide (compound 2 in the source study) exhibits an IC₅₀ of 2.44 ± 0.11 μM against urease in vitro, compared to the standard inhibitor thiourea at 21.26 ± 0.12 μM [1]. This demonstrates that the 4-(2-methoxyphenyl)piperazine-1-carbothioamide core—shared identically with the target compound—confers intrinsic urease inhibitory capacity, with the N-substituent (cyclohexyl vs. adamantyl) expected to modulate potency. The target compound's cyclohexyl group offers a distinct steric and lipophilic profile relative to the bulkier adamantyl group, representing a structurally proximate comparator series for structure–activity relationship (SAR) expansion.

Urease IC₅₀ Comparison
Cross-study comparable
Adamantyl analog IC₅₀ 2.44 μM vs thiourea 21.26 μM (8.7-fold difference)
Supports scaffold-driven urease inhibition context; cyclohexyl SAR dimension to verify
In vitro urease assay; pre-incubation 15 min, ELISA detection, means ± SEM, triplicate
Urease inhibition Helicobacter pylori gastric ulcer

CB1 Receptor Binding Affinity in the Cyclohexyl-Piperazine-Thioamide Series: A 530-Fold Range Within the Same Scaffold

Within the N-cyclohexyl-piperazine-1-carbothioamide chemotype (identical N-cyclohexyl-thioamide arrangement to the target compound), CB1 binding affinity spans 530-fold: Ki = 0.200 nM (BDBM50312597) vs. Ki = 106 nM (BDBM50312581), both measured under identical assay conditions [1][2]. The sub-nanomolar analog demonstrates CB2/CB1 selectivity (Ki CB2 = 673 nM; ~3,365-fold selective for CB1) [3], while the 106 nM analog exhibits weaker CB2 binding (Ki = 1,870 nM) [4]. The target compound's 4-(2-methoxyphenyl) group distinguishes it from both comparators and is hypothesized to yield an intermediate affinity profile. Rimonabant (SR141716), the classic CB1 antagonist, serves as a reference point with Ki = 1.8 nM .

CB1 Affinity Range
Class-level inference
Ki range 0.200 nM – 106 nM (530-fold) within N-cyclohexyl-piperazine-thioamide series
Supports CB1 pathway-study fit; affinity highly substitution-dependent
Target compound Ki not directly measured; displacement of [³H]CP-55940, human recombinant CB1 in CHO cells
CB1 cannabinoid receptor metabolic syndrome obesity

Multi-Target Engagement Profile: Sigma-1, Acetylcholinesterase, and CDK1/Cyclin B Activity Across Piperazine-Thioamide Derivatives

Structural analogs of N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide have demonstrated activity at a range of targets: sigma-1 receptor binding (Ki = 1.90 nM and Ki = 4.30 nM in guinea pig brain membranes for related cyclohexyl-piperazine-thioamides) [1][2]; acetylcholinesterase inhibition (CHEMBL27387, rat brain AChE) [3]; and CDK1/cyclin B inhibition (IC₅₀ = 18 μM) [4]. The 2-methoxyphenyl substitution present in the target compound is associated with 5-HT₁A receptor modulation across the broader piperazine class [5], suggesting a polypharmacological fingerprint that distinguishes it from single-target-focused alternatives.

Multi-Target Profile
Class-level inference
Sigma-1 Ki ~1.9–4.3 nM; AChE inhibition reported; CDK1 IC₅₀ 18 μM for close analogs
Polypharmacology screening context; requires compound-specific counter-screening
Sigma-1: [³H]-(+)-pentazocine displacement, guinea pig brain; CDK1: H1 histone phosphorylation; AChE: rat brain homogenate
Polypharmacology sigma-1 receptor acetylcholinesterase CDK1

Substituent-Dependent Conformational Switch: Chair vs. Boat Conformation Revealed by Crystallography of a 4-(2-Methoxyphenyl)piperazine-1-carbothioamide Analog

X-ray crystallography of the adamantyl congener (N-(adamantan-1-yl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide) reveals that the piperazine ring adopts a chair conformation, while the corresponding carboxylate analog (ethyl 4-[(adamantan-1-yl)carbamothioyl]piperazine-1-carboxylate) exhibits a boat conformation in one crystallographically independent molecule [1]. The target compound's cyclohexyl substituent is structurally less bulky than adamantyl, potentially allowing distinct conformational preferences that could influence target binding geometry. Intramolecular N–H···H–C and C–H···S interactions, characterized by Hirshfeld surface analysis and PIXEL energy calculations [1], provide unique structural signatures not shared by non-thioamide piperazine analogs.

Piperazine Conformation
Supporting evidence
Adamantyl congener adopts chair conformation; thioamide enables unique N–H···H–C contact (~1.9–2.1 Å)
Distinguishes thioamide scaffold from carbamate/urea piperazines; cyclohexyl derivative may alter packing
X-ray crystallography, triclinic system; Hirshfeld surface and CLP-PIXEL energy analysis
Conformational analysis X-ray crystallography piperazine ring

Application Scenarios for N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide


SAR Probe in Urease Inhibitor Development Targeting Helicobacter pylori

Investigators developing non-thiourea urease inhibitors can deploy this compound as an SAR probe at the N-substituent position. The adamantyl analog has a validated IC₅₀ of 2.44 μM against urease (8.7-fold more potent than the thiourea standard, IC₅₀ = 21.26 μM) [1]. Comparing the cyclohexyl analog's activity directly against this baseline enables systematic mapping of how N-substituent bulk and lipophilicity modulate urease binding.

Polypharmacology Screening: CB1, Sigma-1, and Serotonergic Target Profiling

Given the scaffold's demonstrated nanomolar engagement of CB1 (Ki = 0.200 nM for a close analog) [2] and sigma-1 receptors (Ki = 1.90–4.30 nM for N-cyclohexyl-piperazine-thioamides) [3], combined with the 2-methoxyphenyl group's known association with 5-HT₁A modulation [4], this compound is suited for broad-panel CNS receptor profiling. Its multi-target fingerprint supports phenotypic screening applications in metabolic, neuropsychiatric, or addiction research programs.

Conformational and Crystallographic Studies of Piperazine-Thioamide Scaffolds

The thioamide moiety introduces unique intramolecular N–H···H–C interactions and stabilizes chair conformations, as shown for the adamantyl analog [5]. The cyclohexyl-substituted target compound offers a comparative entry point to investigate how N-substituent variation influences crystal packing, noncovalent interaction energetics (CLP-PIXEL), and ultimately ligand–protein docking geometries.

Acetylcholinesterase and Kinase Counter-Screening in CNS Drug Discovery

Structural analogs have shown acetylcholinesterase inhibitory activity [6] and modest CDK1/cyclin B inhibition (IC₅₀ = 18 μM) [7]. When used as a CNS-targeted screening compound, this chemotype should be accompanied by AChE and kinase counter-screens to disentangle polypharmacology from target-specific effects.

Application
Selection Property
Validation Focus
Urease inhibitor SAR probe
Urease inhibition scaffold context
Confirm cyclohexyl-substituted IC₅₀ against adamantyl comparator
CNS polypharmacology screening
Multi-target ligand fingerprint
Verify CB1, sigma-1, and 5-HT₁A binding in target-specific assays
Conformational and crystallographic studies
Thioamide-driven conformational stability
Characterize cyclohexyl derivative crystal structure and interaction energies
Kinase and AChE counter-screening
Off-target activity awareness
Assess CDK1/cyclin B and AChE activity for screening specificity
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